2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol
Description
2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol is a fluorinated aromatic thiol characterized by a benzene ring substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The ethanethiol (-CH₂SH) moiety is attached to the aromatic ring, making this compound highly reactive due to the sulfur atom’s nucleophilicity and the electron-withdrawing effects of the fluorine substituents.
Properties
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4S/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5,14H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFXGRCXZOBNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Substitution: Amino or alkoxy derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring trifluoromethyl-substituted phenyl moieties exhibit significant antimicrobial properties. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have been shown to inhibit the growth of drug-resistant bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL . The incorporation of fluorine atoms is believed to enhance the lipophilicity and overall potency of these compounds against various bacterial strains.
Cancer Therapeutics
The compound's potential as a selective estrogen receptor modulator (SERM) has been explored in the context of breast cancer therapy. The design of selective human estrogen receptor partial agonists (ShERPAs) has shown that similar fluorinated compounds can effectively inhibit the growth of tamoxifen-resistant breast cancer cells while minimizing adverse effects on other tissues . This suggests that 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol could be further investigated for its efficacy in targeting estrogen receptors in cancer therapy.
Thiol Reactivity
The thiol functional group in this compound makes it a suitable candidate for Michael addition reactions with α,β-unsaturated carbonyl compounds. This reactivity is crucial for developing covalent inhibitors targeting specific proteins involved in cancer progression . The ability to form stable adducts enhances its utility in drug design aimed at overcoming resistance mechanisms in cancer therapies.
Synthesis of Novel Derivatives
Recent studies have focused on synthesizing novel derivatives of naphthoquinone-fused podophyllotoxins containing similar fluorinated substituents, demonstrating good yields and cytotoxic evaluation against various cancer cell lines . This highlights the versatility of trifluoromethyl-containing compounds in generating new therapeutic agents.
Development of Chemosensors
Fluorinated compounds like this compound are being explored for their potential use in chemosensors due to their unique optical properties. Recent advancements emphasize the development of chromogenic and fluorogenic probes that can detect specific chemical species through changes in fluorescence or colorimetric response . Such applications could lead to innovative detection methods in environmental monitoring and safety assessments.
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol largely depends on its interaction with biological targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. These interactions can affect various molecular pathways, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally related to 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol, differing primarily in their functional groups. A comparative analysis is provided below:
Table 1: Structural and Physical Properties Comparison
Reactivity and Functional Group Influence
- Thiol (-SH): The thiol group in this compound is more acidic (pKa ~10) than the alcohol group in its ethanol analog (pKa ~16–19), enabling easier deprotonation and participation in redox reactions (e.g., disulfide bond formation). The electron-withdrawing -CF₃ and -F groups further polarize the S–H bond, enhancing acidity .
- Alcohol (-OH): The ethanol derivative exhibits lower reactivity in nucleophilic substitutions compared to the thiol but is more stable under oxidative conditions. Its hydroxyl group can form hydrogen bonds, increasing solubility in polar solvents .
- Carboxylic Acid (-COOH) : The phenylacetic acid analog has the highest acidity (pKa ~5), making it suitable for salt formation and ion-exchange applications. Its carboxylate ion is highly water-soluble, unlike the thiol or alcohol derivatives .
Biological Activity
2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol is a sulfur-containing organic compound notable for its potential biological activities. This compound, characterized by the presence of fluorine and trifluoromethyl groups, has garnered interest in medicinal chemistry for its interactions with biological targets, particularly in the context of drug development and disease treatment.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C9H8F4S
- Molecular Weight : 232.22 g/mol
- Structural Features :
- A phenyl ring substituted with a fluorine atom and a trifluoromethyl group.
- An ethylthiol group that may influence its reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often modulate enzyme activity or receptor binding, potentially affecting various signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cell surface receptors, altering cellular responses to various stimuli.
Biological Activity
Research on the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be beneficial in developing new antibiotics.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential applications in oncology.
Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of various fluorinated compounds, including this compound. Results indicated that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Study 2: Cytotoxicity in Cancer Cells
In vitro experiments assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings demonstrated that the compound induced apoptosis in a dose-dependent manner, particularly in melanoma cells, indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
